molecular formula C13H16O B2485099 4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 70358-65-5

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2485099
CAS No.: 70358-65-5
M. Wt: 188.27
InChI Key: BANHFMVTHCHWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

4,4,7-triMethyl-3,4-dihydronaphthalen-1(2H)-one derivatives can be synthesized through one-pot methods employing catalytic systems. For instance, the Pd(PPh3)4/AgOAc-catalyzed synthesis of substituted 3,4-dihydronaphthalen-1(2H)-ones demonstrates a straightforward procedure with mild conditions and good yields (Liu et al., 2012).

Organic Synthesis

In the field of organic synthesis, 3,4-dihydronaphthalen-1(2H)-one derivatives have various applications. The synthesis of 5,5, 10b-Trimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol from 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one is a notable example (Collins et al., 1984).

Novel Compound Isolation

Research has led to the isolation of novel compounds from endophytic fungi. For instance, a novel 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone was isolated, exhibiting selective cytotoxic activity against certain cell lines (Sang et al., 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been investigated for their potential in modulating allergic and inflammatory responses. Certain derivatives show promising activity both in vitro and in vivo (Barlow et al., 2011).

Metal Complex Synthesis

The compound is also utilized in the synthesis of metal complexes. For example, chromium tricarbonyl complexes of 1,2-and 1,4-dihydronaphthalene have been synthesized, demonstrating the potential for isomerization through metal-induced shifts of hydrogen atoms (Oprunenko et al., 2007).

Enantioselective Synthesis

Enantioselective synthesis methods using 1,2-dihydronaphthalenes as key intermediates have been developed. These methods are vital in medicinal and synthetic chemistry for constructing molecules with specific stereochemistry (Perveen et al., 2017).

Diastereoselective Synthesis

Studies have focused on the diastereoselective synthesis of cyclic α-sulfinyl and sulfanyl oximes, employing 3,4-dihydronaphthalen-1(2H)-one derivatives. These reactions provide insights into achieving desired stereochemical outcomes in synthesis (Honorato et al., 2017).

Cyclocarbonylation-Decarboxylation Reactions

The compound plays a role in cyclocarbonylation-decarboxylation reactions to produce enolic tautomers of functionalized 2-acyl-3,4-dihydronaphthalen-1(2H)-ones, highlighting its versatility in organic synthesis (Zheng & Alper, 2009).

Sensory Applications in Wine

In a unique application, the sensory thresholds of derivatives like 1,1,6-Trimethyl-1,2-dihydronaphthalene in Riesling wine have been studied, revealing their impact on wine aroma (Tarasov et al., 2020).

Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-4-5-11-10(8-9)12(14)6-7-13(11,2)3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANHFMVTHCHWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70358-65-5
Record name 4,4,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.